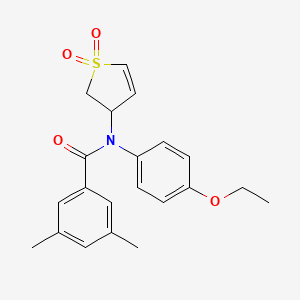
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C22H20N2O3S and features a thiophene ring with dioxo substituents. The presence of naphthalene and phenyl groups enhances its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 394.47 g/mol |
| CAS Number | 1384428-22-1 |
| Purity | ≥95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. The thiophene and dioxo groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
2. Antimicrobial Activity:
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is often linked to enhanced antimicrobial efficacy due to its ability to interact with bacterial membranes.
3. Anticancer Potential:
Research indicates that structurally related compounds demonstrate anticancer activity by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of cell cycle proteins or the activation of caspases.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound:
Case Study 1: Anticancer Activity
A study on a structurally similar compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
Research on thiophene derivatives revealed antimicrobial activity against various strains of bacteria and fungi. The mechanism was attributed to disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Anticancer | Contains thiazole moiety |
| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide | Anti-inflammatory | Investigated for COX inhibition |
| N-(1,1-Dioxido-thiophen-2-yl)-N-phenyloctanamide | Antimicrobial | Exhibits broad-spectrum antibacterial effects |
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-26-20-7-5-18(6-8-20)22(19-9-10-27(24,25)14-19)21(23)17-12-15(2)11-16(3)13-17/h5-13,19H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQYXVRUPDKMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













